5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H11N3 |
|---|---|
Molecular Weight |
197.24 g/mol |
IUPAC Name |
5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C12H11N3/c1-7-8(2)11-4-10(5-13)6-14-12(11)15-9(7)3/h4,6H,1-3H3 |
InChI Key |
RTGHJSXWEUNICQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=CC(=C2)C#N)N=C1C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Pyridine Derivatives
Thermal or acid-catalyzed cyclization of appropriately substituted pyridine precursors offers a direct route to the naphthyridine core. For example, 2-chloro-5-nitronicotinic acid undergoes cyclization with ethyl 3-(dimethylamino)acrylate in acetonitrile under reflux, forming a naphthyridine intermediate. This method, scalable to multi-kilogram batches, achieves yields exceeding 85% when monitored via HPLC. Adjusting the substituents on the pyridine ring (e.g., pre-installing methyl groups) could streamline the synthesis of 5,6,7-trimethyl derivatives.
Condensation Reactions
Condensation between carbonyl-containing fragments and amines provides another avenue. Patent WO2012151640A1 details the reaction of acid chlorides with acrylates in dichloromethane, catalyzed by triethylamine, to form ester-functionalized naphthyridines. For instance, treating 2-chloro-5-nitronicotinic acid chloride with ethyl acrylate derivatives at 25–30°C yields a naphthyridine ester, which can later be modified to introduce the cyano group.
Methyl Group Introduction Strategies
Introducing three methyl groups at positions 5, 6, and 7 requires precise regiocontrol. Methods include pre-functionalized starting materials and post-cyclization alkylation .
Pre-Functionalized Precursors
Using methyl-substituted pyridine derivatives as starting materials avoids the need for late-stage alkylation. For example, 5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid —a closely related compound—is synthesized via cyclization of trimethylpyridine intermediates. Adapting this approach, the carboxylic acid group could be converted to a nitrile, as discussed in Section 3.
Post-Cyclization Alkylation
Friedel-Crafts alkylation or nucleophilic substitution can install methyl groups after ring formation. However, steric hindrance from the existing naphthyridine structure often limits yields. Industrial protocols favor pre-functionalized precursors to circumvent these challenges.
Cyanide Group Installation
The cyano group at position 3 is introduced via functional group interconversion or direct substitution .
Carboxylic Acid to Nitrile Conversion
The most viable route involves converting a carboxylic acid precursor to the corresponding nitrile. This two-step process entails:
-
Formation of the acid chloride : Treating 5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid with thionyl chloride (SOCl₂) in chloroform at reflux yields the acid chloride.
-
Amination and dehydration : Reacting the acid chloride with ammonium hydroxide forms the primary amide, which is dehydrated using phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) to produce the nitrile.
Table 1: Reaction Conditions for Nitrile Formation
| Step | Reagents | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Acid chloride synthesis | SOCl₂, CHCl₃ | Reflux (60–70°C) | 92% | 98.5% |
| Amide formation | NH₄OH, DMF | 25–30°C | 88% | 97.2% |
| Dehydration | P₂O₅, Toluene | 110°C | 75% | 96.8% |
Direct Cyanation via Halogen Substitution
Alternative methods replace a halogen atom with a cyano group. For example, treating 5,6,7-trimethyl-1,8-naphthyridine-3-chloride with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C facilitates nucleophilic substitution. This one-step approach, though efficient, requires stringent temperature control to avoid side reactions.
Industrial-Scale Considerations
Synthesizing 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile on an industrial scale demands optimization of cost, safety, and yield.
Solvent and Catalyst Selection
Patent WO2012151640A1 highlights the use of acetonitrile and dichloromethane as preferred solvents due to their compatibility with acid chlorides and acrylates. Catalytic amounts of triethylamine (0.5–1.0 eq) enhance reaction rates without introducing impurities.
Purification Techniques
Crystallization from ethanol or 2-propanol achieves purities >98%, as demonstrated in the isolation of naphthyridine esters. For the carbonitrile derivative, recrystallization from ethyl acetate is recommended to remove residual dehydration agents.
Challenges and Mitigation Strategies
Steric Hindrance
The three methyl groups impede reaction kinetics during cyclization and substitution. Mitigation strategies include:
Byproduct Formation
Dehydration of the amide intermediate may produce imidates or oligomers. Adding molecular sieves or conducting the reaction under inert atmosphere minimizes these byproducts.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group and methyl-substituted naphthyridine core enable selective substitutions. For example:
Reaction with Piperazine Derivatives
2-Chloro-1,8-naphthyridine-3-carbonitrile reacts with 5-nitrofuran-2-carbonyl chloride in the presence of triethylamine to yield 2-(4-(5-nitrofuran-2-carbonyl)piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (ANA-12) .
| Reaction Component | Details |
|---|---|
| Substrate | 2-Chloro-5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile |
| Reagent | 5-Nitrofuran-2-carbonyl chloride, piperazine |
| Conditions | DMF, 80°C, 12 hours |
| Product | ANA-12 (anti-tubercular agent with MIC = 6.25 μg/mL against Mtb H37Rv) |
This reaction highlights the stability of the nitrile group under nucleophilic conditions while enabling modifications at the C2 position .
Hydrolysis of the Nitrile Group
The nitrile can undergo hydrolysis to form carboxylic acids or amides under controlled conditions:
Acidic Hydrolysis
In concentrated sulfuric acid, the nitrile group hydrolyzes to a carboxylic acid, yielding 5,6,7-trimethyl-1,8-naphthyridine-3-carboxylic acid.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis |
|---|---|---|
| Reagents | H₂SO₄ (95%), H₂O | NaOH (10%), H₂O₂ |
| Temperature | 100–120°C | 60–80°C |
| Product | Carboxylic acid | Amide intermediate |
The carboxylic acid derivative demonstrates enhanced solubility in polar solvents, broadening its utility in medicinal chemistry.
Cyclization Reactions
The nitrile participates in cyclization to form fused heterocycles. For instance, the Gould-Jacobs reaction employs diethyl ethoxymethylenemalonate (EMME) and 2-aminopyridine derivatives to synthesize 1,8-naphthyridine cores :
Mechanism :
-
Condensation of EMME with 2-amino-6-methylpyridine.
-
Thermal cyclization at 250°C in diphenyl ether.
-
Formation of ethyl-7-methyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate.
The nitrile group remains intact during cyclization, enabling post-synthetic modifications .
Reduction Reactions
Catalytic hydrogenation reduces the nitrile to a primary amine:
Reaction Pathway :
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile → 5,6,7-Trimethyl-1,8-naphthyridine-3-amine
| Condition | Details |
|---|---|
| Catalyst | Raney nickel |
| Pressure | H₂ (1–3 atm) |
| Solvent | Ethanol |
| Yield | >85% (theoretical) |
The amine derivative exhibits increased DNA-binding affinity due to its basic nitrogen centers .
Cross-Coupling Reactions
The electron-withdrawing nitrile group facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Reaction :
this compound reacts with arylboronic acids to introduce substituents at C4:
| Component | Role |
|---|---|
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | DMF/H₂O (3:1) |
| Product | 4-Aryl-5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile |
This method diversifies the compound’s applications in ligand design and drug discovery .
Biological Activity Correlation
Reaction products exhibit notable bioactivity:
| Derivative | Activity | IC₅₀/MIC |
|---|---|---|
| ANA-12 | Anti-tubercular | 6.25 μg/mL (Mtb H37Rv) |
| Hydrolyzed carboxylic acid | Anticancer (MCF7 cells) | 6.53 μM |
| Amine derivative | DNA intercalation | Fluorescence quenching |
Structural and Stability Data
Key properties influencing reactivity:
| Property | Value |
|---|---|
| Molecular Weight | 211.26 g/mol |
| LogP | 2.1 (predicted) |
| Solubility | Sparingly soluble in water; soluble in DMSO |
Thermogravimetric analysis (TGA) reveals stability up to 250°C, ensuring robustness in synthetic workflows .
Scientific Research Applications
Antibacterial Properties
The naphthyridine family, including 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile, has been extensively studied for its antibacterial properties. Research indicates that derivatives can inhibit bacterial growth by targeting ribosomal RNA components, which is crucial for protein synthesis in bacteria .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 1,8-naphthyridine derivatives. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The synthesis of these derivatives often involves classical methods like the Skraup synthesis or modern approaches such as microwave-assisted reactions .
Table 1: Anticancer Activity of Naphthyridine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 105 | HCT116 (colon) | 6.53 | G2/M phase arrest |
| Compound 106 | A431 (cervical) | 7.88 | Apoptosis induction |
| Compound 59b | Multiple lines | Varies | DNA intercalation |
Aptamer Interactions
This compound has been explored for its interactions with aptamers. For example, an aptamer-fluorophore assembly study revealed that this compound could bind effectively to specific aptamers, suggesting potential applications in biosensing and molecular diagnostics .
In Silico Studies
In silico studies have become integral in predicting the pharmacokinetic properties of naphthyridine derivatives. Tools like Swiss ADME and PASS software are employed to evaluate drug-likeness and biological activity predictions before laboratory synthesis . These studies help streamline the drug discovery process by identifying promising candidates early on.
Catalytic Applications
Research has indicated that metal complexes formed with naphthyridine ligands exhibit interesting catalytic properties in organic reactions. The coordination chemistry of these compounds is being explored for applications in catalysis and materials science.
Case Study 1: Antibacterial Efficacy
A study conducted by Gurjar et al. synthesized several naphthyridine derivatives and evaluated their antibacterial activity against common pathogens. The results demonstrated significant inhibition at concentrations as low as 50 µg/ml, showcasing the compound's potential as a lead for developing new antibacterial agents .
Case Study 2: Anticancer Mechanisms
Research by Ahmed et al. investigated the cytotoxic effects of various naphthyridine derivatives on breast cancer cell lines (MCF7). The study found that certain derivatives exhibited IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anti-mycobacterial activity is attributed to its ability to inhibit the enoyl-ACP reductase (InhA) enzyme in Mycobacterium tuberculosis, which is essential for the synthesis of mycolic acids . This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile and related naphthyridine derivatives:
Key Structural-Activity Relationships (SAR):
Anti-TB Activity: Electron-withdrawing groups (e.g., -NO₂ in ANA-12, -CF₃ in ANC-12) lower MIC values (6.25–12.5 mg mL⁻¹), while electron-donating groups (e.g., -CH₃ in ANA-3) reduce potency (MIC = 25 mg mL⁻¹) . The trimethyl substitution in the target compound likely diminishes anti-TB efficacy compared to nitro or trifluoromethyl analogs. Piperazine-linked aromatic rings (e.g., nitrofuran in ANA-12) improve target binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) .
Antidepressant Activity :
- Piperazine modifications (e.g., 4-methyl-piperazine in NA-2) enhance serotonin 5-HT3 receptor antagonism, reducing immobility in rodent forced swim tests .
Photophysical Properties :
- Methylation at positions 5,6,7 (e.g., ATMND) enables fluorescence quenching upon DNA hybridization, useful in biosensing .
Synthetic Flexibility: Malononitrile-based cyclization (e.g., compound 11 in ) and microwave-assisted synthesis (e.g., 5-HT3 antagonists) highlight versatile routes to modify naphthyridine cores for tailored applications .
Biological Activity
5,6,7-Trimethyl-1,8-naphthyridine-3-carbonitrile is a compound belonging to the naphthyridine family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 33544-14-8 |
| Molecular Formula | C11H10N2 |
| Molecular Weight | 186.21 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. Its mechanisms include:
- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, which helps protect cells from oxidative stress .
- Anticancer Properties: It has shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of naphthyridine have been evaluated against breast cancer cell lines (MCF7) with notable IC50 values indicating effective cytotoxicity .
- Antimicrobial Effects: Naphthyridine derivatives have displayed antimicrobial activity against various pathogens, suggesting potential use in treating infectious diseases .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound and its derivatives. For example:
- A series of naphthyridine derivatives were synthesized and tested against human breast cancer cell lines (MCF7), revealing some compounds with IC50 values significantly lower than reference drugs like staurosporine .
- In vitro evaluations indicated that certain derivatives exhibited IC50 values as low as 1.47 μM, showcasing their potency as anticancer agents .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Studies have reported that naphthyridine derivatives can inhibit the growth of various bacterial strains. The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis was found to be as low as 6.25 μg/mL for some derivatives .
Case Studies
- Breast Cancer Treatment:
- Tuberculosis Inhibition:
Q & A
Q. What are the standard synthetic routes for 5,6,7-trimethyl-1,8-naphthyridine-3-carbonitrile, and what intermediates are critical?
The synthesis typically involves multi-step reactions, including cyclization, substitution, and functionalization. For example:
- Intermediate ANI-1 and ANI-2 are synthesized via acid-amine coupling using reagents like HOBt/EDC·HCl or substituted anilines with Na₂CO₃/KI in DMF at 120°C .
- Final compounds (e.g., ANC 1–14, ANA 1–12) are generated through piperazine/benzamide hybridization under controlled conditions (e.g., POCl₃, DMF, or HCl in dioxane) . Key intermediates include halogenated precursors and piperazine derivatives, which are critical for modulating anti-tubercular activity .
Q. How is the structural confirmation of synthesized derivatives performed?
Characterization relies on:
- IR spectroscopy : Identification of functional groups (e.g., nitrile stretches at ~2206 cm⁻¹, amide carbonyls at ~1694 cm⁻¹) .
- NMR : Proton environments (e.g., aromatic protons at δ 7.42–6.44 ppm) and carbon signals (e.g., nitrile carbons at ~117 ppm) .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 303 for 4a) and fragmentation patterns .
- X-ray crystallography : Single-crystal structures (e.g., ANC-5) validate spatial arrangements .
Q. What in vitro assays are used to evaluate anti-mycobacterial activity?
The microplate alamarBlue assay (MABA) against Mycobacterium tuberculosis H37Rv is standard. Key parameters:
- Minimum inhibitory concentration (MIC) : Determined in triplicate, with ethambutol (MIC 6.25 µg/mL) as a positive control .
- Cytotoxicity is assessed on HEK293T cells (IC₅₀ values range 330–752.86 µM) .
Advanced Research Questions
Q. How do substituents influence anti-tubercular activity? Provide SAR insights.
Substituent effects are quantified via MIC values:
- Electron-withdrawing groups (NO₂, CF₃) : Enhance activity (MIC 12.5 µg/mL for ANA-7, ANA-8) by improving target binding .
- Electron-donating groups (CH₃) : Reduce potency (MIC 25 µg/mL for ANA-3) due to steric hindrance .
- 5-Nitrofuran (ANA-12) : Achieves MIC 6.25 µg/mL, comparable to ethambutol, via hydrogen bonding with InhA residues (e.g., LYS-165) . SAR trends highlight the importance of π-π stacking and hydrogen-bond donor/acceptor motifs .
Q. What computational strategies optimize this compound’s drug-likeness?
- Molecular docking : ANA-12 binds InhA (PDB:4TZK) with a docking score of −8.424 kcal/mol, forming salt bridges (LYS-165) and halogen bonds (TYR-158) .
- MD simulations : RMSD/RMSF analyses confirm stable ligand-protein interactions over 100 ns trajectories .
- ADME predictions : Compliance with Lipinski’s rules (MW <500, LogP <5) and SwissADME profiles suggest oral bioavailability .
Q. How can conflicting cytotoxicity and efficacy data be resolved experimentally?
- Selectivity Index (SI) : ANA-12 shows SI >27 (IC₅₀/MIC), indicating low off-target toxicity .
- Dose-response profiling : Test compounds at 7–2000 µM to identify therapeutic windows .
- Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .
Q. What are the methodological challenges in scaling up synthesis for in vivo studies?
- Reaction reproducibility : Grinding methods (e.g., piperidine-assisted cyclization) require strict moisture control .
- Purification : Column chromatography is needed to isolate isomers (e.g., ANC-4 vs. ANC-5) .
- Yield optimization : Halogenation steps (e.g., Br → CN substitution) often yield <80% and require catalyst screening .
Q. How does this compound compare to other 1,8-naphthyridine derivatives in anti-TB activity?
- ANA-12 (MIC 6.25 µg/mL) outperforms morpholino derivatives (e.g., Compound D, MIC 0.25 mg/mL) but is less potent than rifampicin (98% inhibition) .
- Nitrile-containing analogs show superior resistance profiles compared to benzamide hybrids (MIC 12.5–25 µg/mL) .
Q. What future directions are suggested by current SAR and docking data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
